![molecular formula C13H9F2NO4S B2370565 1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene CAS No. 2411296-41-6](/img/structure/B2370565.png)
1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene is an organic compound characterized by the presence of fluorine atoms and a carbamoyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce corresponding amines and acids .
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions
Mécanisme D'action
The mechanism by which 1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The carbamoyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid
- (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid
- 3-formylphenylboronic acid
Uniqueness: 1-[(4-Fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene stands out due to its dual functional groups (carbamoyl and fluorosulfonyloxy), which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring high specificity and stability .
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)carbamoyl]-3-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4S/c14-10-4-6-11(7-5-10)16-13(17)9-2-1-3-12(8-9)20-21(15,18)19/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWKBEMUBQHPAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370483.png)
![N-[(4-Chlorophenyl)methyl]-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370484.png)
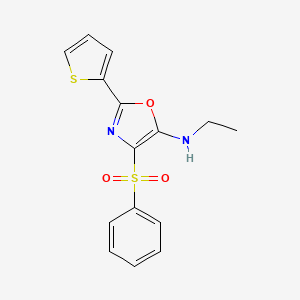
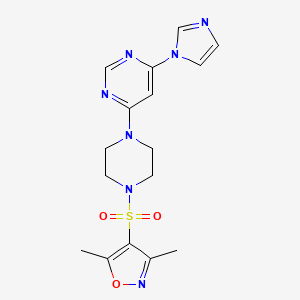
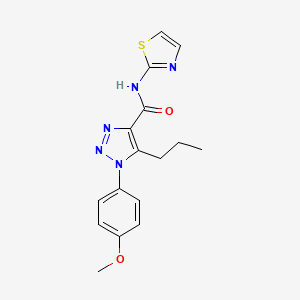
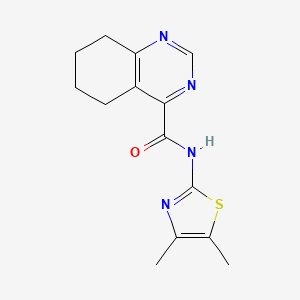
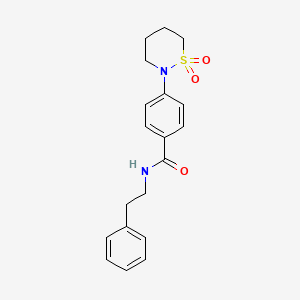
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2370497.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2370498.png)
![2-(4-benzylpiperidin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370499.png)
![Tert-butyl (1S,2S,4S,6R)-4-amino-9-azatricyclo[4.2.1.02,4]nonane-9-carboxylate](/img/structure/B2370502.png)
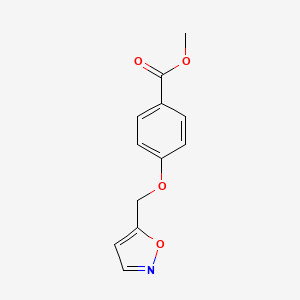
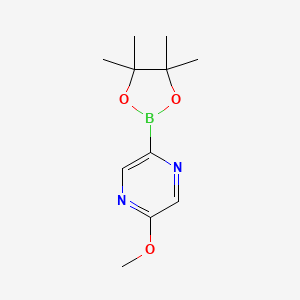
![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)
